4-iso-Propylphenyl-(2-pyridyl)methanol
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Overview
Description
4-iso-Propylphenyl-(2-pyridyl)methanol is an organic compound with the molecular formula C15H17NO It consists of a phenyl ring substituted with an isopropyl group and a pyridyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Propylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-isopropylbenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified.
Reaction Conditions:
Reagents: 4-isopropylbenzaldehyde, 2-pyridylmagnesium bromide
Solvent: Anhydrous ether
Temperature: Room temperature
Purification: Column chromatography
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-iso-Propylphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) in an appropriate solvent.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in an ether solvent.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination, or nitrating agents like HNO3 (Nitric acid) for nitration.
Major Products
Oxidation: 4-iso-Propylphenyl-(2-pyridyl)ketone
Reduction: 4-iso-Propylphenyl-(2-pyridyl)methane
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-iso-Propylphenyl-(2-pyridyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-iso-Propylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-iso-Propylphenyl-(3-pyridyl)methanol
- 4-iso-Propylphenyl-(4-pyridyl)methanol
- 4-tert-Butylphenyl-(2-pyridyl)methanol
Uniqueness
4-iso-Propylphenyl-(2-pyridyl)methanol is unique due to the specific positioning of the isopropyl group on the phenyl ring and the pyridyl group on the methanol moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific research applications.
Biological Activity
4-iso-Propylphenyl-(2-pyridyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N. The compound features an iso-propyl group attached to a phenyl ring, which is further connected to a pyridyl group via a methanol bridge. This structural configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator in biochemical pathways, though specific targets and pathways remain to be fully elucidated.
Antioxidant Activity
Research indicates that phenolic compounds often exhibit antioxidant properties. Studies have shown that derivatives similar to this compound can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage associated with various diseases.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may possess similar effects, potentially useful in treating inflammatory conditions.
Neuroprotective Properties
Preliminary studies indicate that certain pyridine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. This raises the possibility that this compound could be explored for neuroprotective applications .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound was found to enhance the expression of neuroprotective proteins, indicating its potential therapeutic role in neurodegenerative diseases .
Properties
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUZGIPUVDEVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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